2-Cyano-3-(thiophen-3-yl)propanamide
Overview
Description
2-Cyano-3-(thiophen-3-yl)propanamide is an organic compound with the molecular formula C₈H₈N₂OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
The primary targets of 2-Cyano-3-(thiophen-3-yl)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds are known to have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that primary carboxylic acid amides, the class of compounds to which this compound belongs, have diverse biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(thiophen-3-yl)propanamide can be achieved through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with thiophene-3-carbaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield. The reaction conditions include:
Reactants: Cyanoacetamide and thiophene-3-carbaldehyde
Catalyst: Triethylamine
Conditions: Microwave irradiation for 30 minutes
Yield: 93-99%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry, such as the use of microwave irradiation and biocatalysis, can be applied to scale up the synthesis. These methods are efficient and environmentally friendly, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(thiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: 3-(Thiophen-3-yl)propanamide
Substitution: Various substituted amides or esters
Scientific Research Applications
2-Cyano-3-(thiophen-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biocatalysis: It is employed in biocatalytic processes for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-phenylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.
3-Cyano-3-(thiophen-2-yl)propanamide: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
2-Cyano-3-(thiophen-3-yl)propanamide is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and medicinal chemistry .
Properties
IUPAC Name |
2-cyano-3-thiophen-3-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXFEVIXSAHYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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